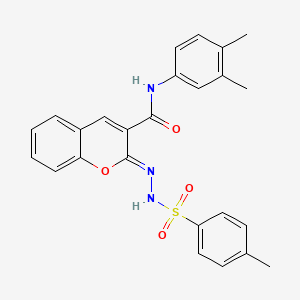
(Z)-N-(3,4-dimethylphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-N-(3,4-dimethylphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C25H23N3O4S and its molecular weight is 461.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-N-(3,4-dimethylphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of specific enzymes associated with cancer and other diseases. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound belongs to the chromene class, characterized by a chromene backbone with various substituents that influence its biological properties. The presence of a tosylhydrazone moiety is significant for its activity against certain targets.
1. Inhibition of AKR1B10
Recent studies have highlighted the role of chromene derivatives as inhibitors of the enzyme AKR1B10, which is implicated in cancer progression. The compound this compound was evaluated alongside other chromene derivatives for its inhibitory effects on AKR1B10. Notably, derivatives with similar structural features exhibited competitive inhibition with varying potencies, suggesting a promising avenue for therapeutic development against tumors .
2. Structure-Activity Relationship (SAR) Studies
Research into SAR has indicated that modifications to the chromene structure significantly affect biological activity. For example:
- Substituents : Methyl groups at the 3 and 4 positions of the phenyl ring enhance inhibitory activity.
- Tosylhydrazone Group : The presence of this group appears to be crucial for maintaining the compound's interaction with target enzymes .
Data Table: Biological Activity Overview
| Compound Name | Target Enzyme | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| This compound | AKR1B10 | Competitive | 0.8 | |
| 2-substituted Chromones | MAO-B | Non-selective | N/A | |
| 3-substituted Chromones | MAO-B | Selective | N/A |
Case Study 1: Inhibition Mechanism
A study investigated the mechanism by which chromene derivatives inhibit AKR1B10. It was found that these compounds bind competitively to the active site, preventing substrate access and subsequent enzymatic activity. This binding affinity was quantitatively assessed using kinetic studies, revealing a Ki value indicative of strong interaction .
Case Study 2: Toxicity and Safety Profile
Another important aspect of evaluating new compounds is their safety profile. Preliminary toxicity assessments showed that while some derivatives exhibited potent biological activity, they also posed risks at higher concentrations. Ongoing studies aim to balance efficacy with safety by optimizing chemical structures to reduce toxicity while maintaining or enhancing biological activity .
属性
IUPAC Name |
(2Z)-N-(3,4-dimethylphenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S/c1-16-8-12-21(13-9-16)33(30,31)28-27-25-22(15-19-6-4-5-7-23(19)32-25)24(29)26-20-11-10-17(2)18(3)14-20/h4-15,28H,1-3H3,(H,26,29)/b27-25- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHSAELGYNOWRN-RFBIWTDZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC(=C(C=C4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=O)NC4=CC(=C(C=C4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













